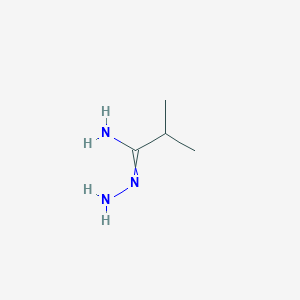

N-Amino-2-methylpropanimidamide

Description

Properties

IUPAC Name |

N'-amino-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-3(2)4(5)7-6/h3H,6H2,1-2H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFHSCRGOBBOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Amino-2-methylpropanimidamide can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanimidamide with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Amino-2-methylpropanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Amino-2-methylpropanimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Amino-2-methylpropanimidamide exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in different chemical environments. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Amino-2-methylpropanimidamide with structurally related compounds based on molecular features, substituents, and reported properties:

Key Findings:

Functional Group Differences: The imidamide group in this compound exhibits higher basicity compared to amides in analogs like (S)-2-Amino-N,N-dimethylpropanamide. This property may enhance interactions with biological targets, such as ion channels or enzymes .

Pharmacological Activity: Aminoindane derivatives (e.g., 2-Aminoindane hydrochloride) show potent analgesic effects, suggesting that amino-substituted aliphatic compounds like this compound may share similar mechanistic pathways . The absence of aromatic rings in this compound could reduce receptor selectivity compared to indane-based analogs .

Safety and Toxicity: (S)-2-Amino-N,N-dimethylpropanamide has documented safety risks, including skin and respiratory irritation . This compound’s higher reactivity may necessitate stricter handling protocols.

Biological Activity

N-Amino-2-methylpropanimidamide, also known as N'-amino-2-methylpropanimidamide hydrochloride or isobutyramidine hydrochloride, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial and anticancer properties, enzyme inhibition, and mechanisms of action, supported by research findings and data tables.

- Molecular Formula : C₄H₁₁ClN₂

- Molecular Weight : 122.6 g/mol

- Synonyms : Isobutyramidine hydrochloride, 2-methylpropanimidamide hydrochloride

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its mechanism of action primarily involves:

- Membrane Disruption : The compound can disrupt bacterial cell membranes, leading to cell death. This is particularly effective against Gram-negative bacteria due to its ability to bind to lipopolysaccharides (LPS) in their membranes .

- DNA Binding : It has been shown to interact with bacterial DNA, inhibiting replication and transcription processes .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption, DNA binding |

| Pseudomonas aeruginosa | 16 µg/mL | Membrane disruption |

| Staphylococcus aureus | 8 µg/mL | Membrane disruption |

2. Anticancer Properties

Research indicates that this compound may have anticancer potential by inhibiting specific enzymes involved in cancer cell proliferation. For instance:

- Enzyme Inhibition : The compound has been identified as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cancer progression. Studies have shown that it can reduce the viability of certain cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | GSK-3β inhibition |

| A549 (Lung Cancer) | 7.5 | GSK-3β inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in PMC highlighted the compound's effectiveness against multidrug-resistant strains, showcasing its potential as a novel antibiotic agent .

- Anticancer Research : Another study focused on the structure-activity relationship (SAR) of amidine derivatives, revealing that modifications to the N-amidine group can enhance anticancer activity while reducing toxicity.

- Mechanistic Insights : Research has demonstrated that amidine-containing compounds like this compound can selectively target bacterial membranes without affecting mammalian cells, making them promising candidates for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for N-Amino-2-methylpropanimidamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves substitution or condensation reactions. For example, reacting 2-methylpropanimidamide with hydroxylamine under controlled pH (8–10) and temperature (40–60°C) can yield the target compound. Catalytic methods, such as palladium-mediated intramolecular aminocarbonylation (as demonstrated in analogous syntheses), may enhance yield and selectivity . Optimization should prioritize solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants, validated via TLC or HPLC monitoring.

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm functional groups (e.g., amino and imidamide peaks) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₄H₁₀N₃⁻). Compare spectral data with PubChem or NIST reference standards to resolve ambiguities in peak assignments . For crystallinity analysis, X-ray diffraction (XRD) is recommended if single crystals are obtainable.

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation products via LC-MS. Adjust storage conditions based on observed decomposition pathways (e.g., humidity-controlled environments for hygroscopic samples) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and validate assignments. Use computational tools (e.g., DFT simulations) to predict spectroscopic profiles and compare with empirical data. Cross-validate findings with independent techniques like Raman spectroscopy or XPS .

Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate reaction pathways, focusing on transition states and intermediate stability. Software like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior. Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine accuracy .

Q. How should conflicting results in biological activity studies (e.g., enzyme inhibition) be analyzed?

- Methodological Answer : Apply mixed-methods analysis : Combine quantitative dose-response assays (IC₅₀ values) with qualitative structural-activity relationship (SAR) studies. Use molecular docking (AutoDock Vina) to identify binding site interactions and reconcile discrepancies. Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) to rule out assay-specific artifacts .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to optimize parameters. Validate reproducibility across ≥3 independent syntheses, and characterize impurities via GC-MS or HPLC-DAD to trace variability sources .

Q. How can researchers design experiments to probe the compound’s role in multi-step organic syntheses?

- Methodological Answer : Develop a modular reaction screen using diverse electrophiles (e.g., acyl chlorides, epoxides) to test reactivity. Monitor intermediates via in-situ FTIR or ReactIR. For mechanistic insights, isotopically label the amino group (¹⁵N) and track incorporation via MS/MS fragmentation .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For reproducibility, adhere to FAIR data principles: document raw data, metadata, and analysis scripts in open repositories (e.g., Zenodo) .

Q. How can researchers validate the purity of this compound in absence of reference standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.